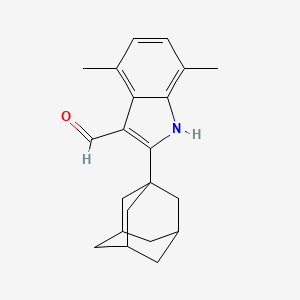

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde is a synthetic organic compound that features an adamantyl group attached to an indole core The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with an appropriate nucleophile.

Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Coupling of Adamantyl and Indole Groups: The adamantyl group is then coupled to the indole core through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Formylation: The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position. This can be achieved using a Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carboxylic acid.

Reduction: 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit promising anticancer properties. For instance, studies have shown that indole-based compounds can inhibit key pathways involved in cancer cell proliferation and survival. The specific role of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde in this context is under investigation, with preliminary findings suggesting potential efficacy against various cancer cell lines.

- Case Study : A derivative of this compound was tested against colon carcinoma cell lines, showing significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

Antimicrobial Properties

Indole derivatives have been explored for their antibacterial and antifungal activities. The unique structural features of this compound may enhance its interaction with microbial targets.

- Case Study : A related compound demonstrated activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Organic Electronics

The incorporation of indole derivatives into organic semiconductor materials has gained attention due to their electronic properties. The unique structure of this compound may facilitate charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Research Findings : Studies have shown that modifications to the indole backbone can enhance the photophysical properties necessary for efficient light emission and absorption.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific functionalities. Its ability to participate in various chemical reactions makes it suitable for creating advanced materials with tailored properties.

Mecanismo De Acción

The mechanism of action of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity by providing a rigid scaffold that fits well into the target’s active site. Additionally, the indole core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.

Comparación Con Compuestos Similares

Similar Compounds

1-adamantylamine: An adamantane derivative with an amino group, used as an antiviral and antiparkinsonian agent.

4,7-dimethyl-1H-indole-3-carbaldehyde: A similar indole derivative without the adamantyl group, used in organic synthesis.

Uniqueness

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde is unique due to the combination of the adamantyl group and the indole core. This combination imparts distinct physical and chemical properties, such as increased rigidity, thermal stability, and potential for specific biological interactions, making it a valuable compound for various research applications.

Actividad Biológica

2-(1-Adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. The indole framework is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that modify the indole structure to enhance its biological activity. The presence of the adamantyl group is particularly noteworthy as it can influence lipophilicity and binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar indole structures exhibit potent antimicrobial properties. For instance, indole derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. In one study, derivatives demonstrated MIC values ranging from 0.93 μM to higher concentrations against Mycobacterium tuberculosis strains . The introduction of bulky substituents like the adamantyl group may enhance the compound's interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Indole-2-carboxamide | 0.93 | M. tuberculosis |

| Cycloheptyl derivative | 56.66 | M. abscessus |

| Cyclooctyl derivative | 52.22 | M. avium |

Anticancer Activity

The indole nucleus is recognized for its anticancer properties, with several studies highlighting its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that indole derivatives can modulate signaling pathways involved in cancer progression .

Case Study: Indole Derivatives in Cancer Treatment

A recent investigation into a series of indole derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. The compounds exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Interaction with Biological Membranes : The adamantyl group may enhance membrane permeability, facilitating greater intracellular concentrations of the compound.

- Modulation of Signaling Pathways : Indoles can influence pathways such as the NF-kB and JAK/STAT pathways, which are critical in inflammation and cancer progression.

Propiedades

IUPAC Name |

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-12-3-4-13(2)19-18(12)17(11-23)20(22-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h3-4,11,14-16,22H,5-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWSTCKRZDSGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C34CC5CC(C3)CC(C5)C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.